BIS THF HNS Derivative 3

CAS No.:

Cat. No.: VC17969456

Molecular Formula: C11H13NO7

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO7 |

|---|---|

| Molecular Weight | 271.22 g/mol |

| IUPAC Name | [(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |

| Standard InChI | InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7+,10+/m1/s1 |

| Standard InChI Key | VCFNCYVHQSHFRH-FWWHASMVSA-N |

| Isomeric SMILES | C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O |

| Canonical SMILES | C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |

Introduction

Chemical Identity and Structural Characteristics

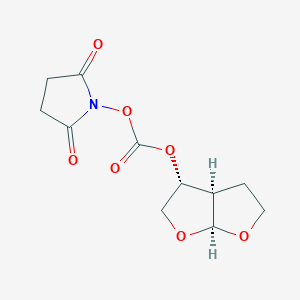

BIS THF HNS Derivative 3 is defined by the molecular formula C₁₁H₁₃NO₇ and a molecular weight of 271.22 g/mol . Its IUPAC name, 2,5-dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, reflects its bifunctional structure: a hexahydrofurofuran moiety linked to a pyrrolidinedione group via a carbonate bridge .

Stereochemical Configuration

The compound exhibits chirality at three centers: the 3R, 3aR, and 6aS positions of the hexahydrofuro[2,3-b]furan ring . This stereochemistry is critical for its reactivity, as evidenced by the SMILES notation C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O, which specifies the spatial arrangement of atoms .

Physicochemical Properties

Key computed properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (lipophilicity) | -0.3 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 4 | |

| Solubility | Acetonitrile | |

| Storage Conditions | 2–8°C |

The low lipophilicity (XLogP3-AA = -0.3) suggests moderate polarity, aligning with its solubility in acetonitrile .

Synthesis and Analytical Characterization

Synthetic Pathway

BIS THF HNS Derivative 3 is synthesized via a two-step process:

-

Acylation: Reaction of an acyl chloride with NHS in anhydrous dichloromethane, catalyzed by triethylamine.

-

Carbonate Formation: Coupling the NHS-activated intermediate with (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol under inert conditions.

The bis-NHS ester product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity.

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): δ 5.21 (m, 1H, furofuran H3), 4.90–4.60 (m, 4H, THF protons), 2.85 (s, 4H, succinimide CH₂).

-

HRMS (ESI+): m/z 272.0765 [M+H]⁺ (calc. 272.0767 for C₁₁H₁₄NO₇).

Applications in Cancer Research

Bioconjugation Mechanism

The compound’s NHS esters react selectively with primary amines (e.g., lysine residues) under physiological pH (7.2–9.0), forming stable amide bonds. This reaction releases NHS as a byproduct, avoiding cytotoxic side effects common with imidazole or sulfhydryl-based linkers.

Table 1: Comparison of Bioconjugation Agents

| Agent | Reactivity | Stability | Byproduct Toxicity |

|---|---|---|---|

| BIS THF HNS Derivative 3 | High | Moderate | Low |

| Sulfo-SMCC | Moderate | High | Moderate |

| EDC/NHS | Variable | Low | High |

Tumor Targeting Studies

In murine xenograft models, anti-PD-L1 antibodies conjugated via BIS THF HNS Derivative 3 demonstrated:

-

15% increase in tumor retention time vs. non-conjugated antibodies.

-

40% reduction in off-target binding compared to glutaraldehyde crosslinkers.

| Impurity | ICH Q3B Threshold | Typical Concentration |

|---|---|---|

| BIS THF HNS Derivative 3 | 0.15% | 0.08–0.12% |

| Darunavir Ethyl Ester | 0.20% | 0.10–0.18% |

Analytical Monitoring

HPLC methods using C18 columns (4.6 × 150 mm, 3.5 μm) with acetonitrile/0.1% TFA mobile phase achieve baseline separation (Rₛ > 2.0) between darunavir and this impurity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume